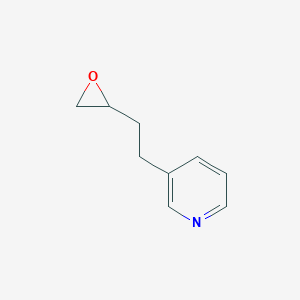
PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(2-oxiranylethyl)-(9CI) is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2-oxiranylethyl group. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(2-oxiranylethyl)-(9CI) typically involves the reaction of pyridine with an epoxide compound. One common method is the reaction of pyridine with 2-chloroethyl oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of Pyridine, 3-(2-oxiranylethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as chromatography or crystallization .
化学反応の分析
Types of Reactions
Pyridine, 3-(2-oxiranylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Diols.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
Pyridine, 3-(2-oxiranylethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of Pyridine, 3-(2-oxiranylethyl)-(9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
類似化合物との比較
Similar Compounds
- Pyridine, 2-(2-oxiranylethyl)-(9CI)
- Pyridine, 4-(2-oxiranylethyl)-(9CI)
- Pyridine, 3-(2-oxiranylmethyl)-(9CI)
Uniqueness
Pyridine, 3-(2-oxiranylethyl)-(9CI) is unique due to the specific position of the oxiranylethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds. The specific placement of the oxiranylethyl group can influence the compound’s ability to interact with molecular targets and undergo chemical reactions .
特性
IUPAC Name |
3-[2-(oxiran-2-yl)ethyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8(6-10-5-1)3-4-9-7-11-9/h1-2,5-6,9H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKTVECCRMXHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
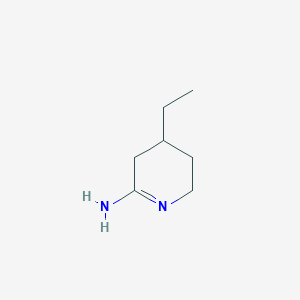
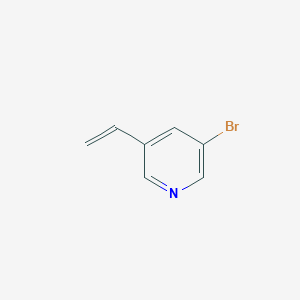
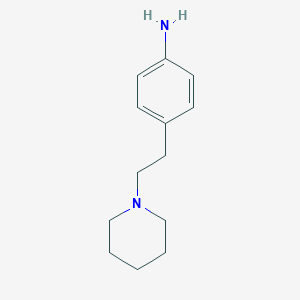
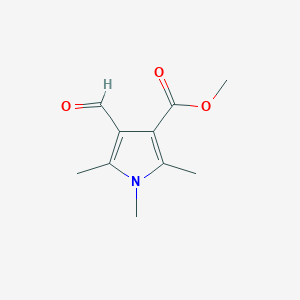
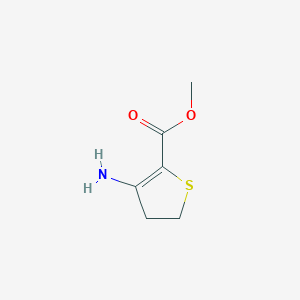
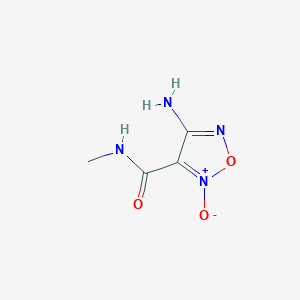
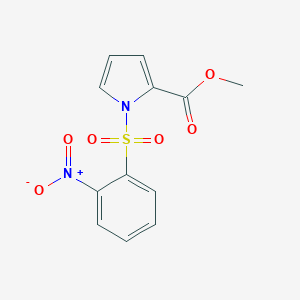
![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)
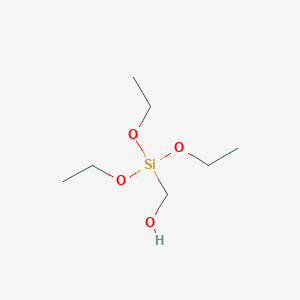
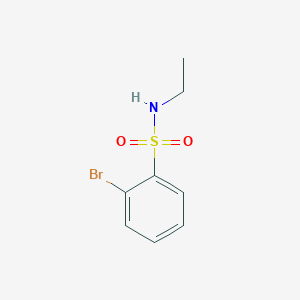
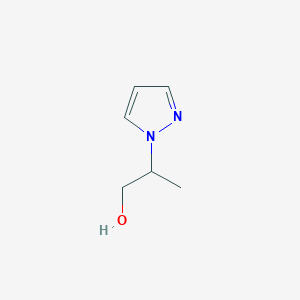

![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
